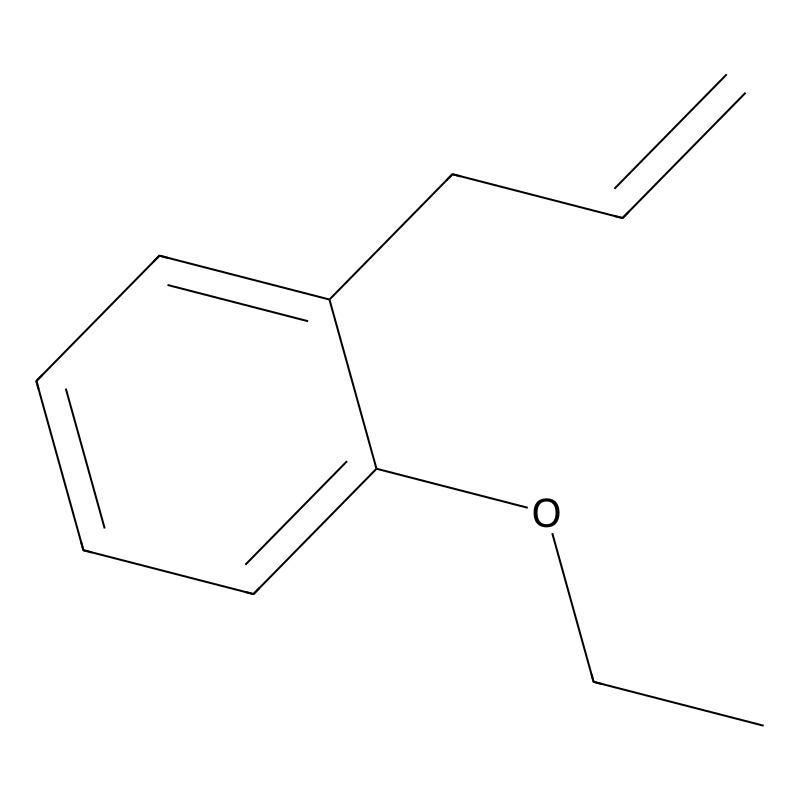

3-(2-Ethoxyphenyl)-1-propene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

-(2-Ethoxyphenyl)-1-propene can be synthesized through various methods, including:

- Wittig reaction: This reaction involves the condensation of an aldehyde or ketone with a phosphonium ylide to form an alkene. In the case of 3-(2-Ethoxyphenyl)-1-propene, cinnamaldehyde (3-phenyl-2-propenal) reacts with ethoxybenzyltriphenylphosphonium chloride to form the desired product [].

- Horner-Wadsworth-Emmons (HWE) reaction: This reaction is similar to the Wittig reaction but utilizes a stabilized carbanion generated from a phosphonate ester. HWE reaction offers advantages like milder reaction conditions and compatibility with a wider range of functional groups [].

Properties and Applications:

-(2-Ethoxyphenyl)-1-propene is a colorless oil with a boiling point of around 200°C. It exhibits the following properties:

- Hydrophobic: The compound has a hydrophobic ethoxy group, making it insoluble in water but soluble in organic solvents like ethanol and chloroform [].

- Unsaturated: The presence of a double bond makes it susceptible to reactions like addition reactions and polymerization.

The research applications of 3-(2-Ethoxyphenyl)-1-propene are primarily focused on its role as:

- Monomer: It can be polymerized using various techniques to form different types of polymers with potential applications in areas like coatings, adhesives, and drug delivery [].

- Intermediate: It can serve as a starting material for the synthesis of more complex molecules with diverse functionalities, such as pharmaceuticals and fine chemicals [].

3-(2-Ethoxyphenyl)-1-propene, with the chemical formula C11H14O, is an organic compound that belongs to the class of substituted propenes. It features an ethoxy group attached to a phenyl ring, which contributes to its unique chemical and physical properties. This compound is recognized for its role in biochemical interactions, particularly with enzymes and proteins, which can influence various metabolic processes in biological systems .

Currently, there is no documented information regarding the mechanism of action of 3-(2-Ethoxyphenyl)-1-propene in biological systems.

- Oxidation: The compound can be oxidized to form epoxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert the compound into alcohols or alkanes, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The ethoxy group can be replaced by other functional groups through nucleophilic substitution reactions, utilizing nucleophiles such as halides or amines.

Major Products Formed- Oxidation: Epoxides, ketones, or carboxylic acids.

- Reduction: Alcohols or alkanes.

- Substitution: Various substituted derivatives depending on the nucleophile used.

3-(2-Ethoxyphenyl)-1-propene exhibits significant biological activity, particularly in its interaction with cytochrome P450 enzymes, which are essential for drug metabolism. The compound influences cellular signaling pathways related to apoptosis (programmed cell death) and cell proliferation, indicating its potential role in cancer research and therapeutic applications .

In laboratory settings, its effects may vary over time due to stability and degradation factors, which are critical for understanding its long-term biological impacts.

The synthesis of 3-(2-Ethoxyphenyl)-1-propene typically involves the Claisen-Schmidt condensation reaction. This process includes:

- Reactants: 2-ethoxybenzaldehyde and acetone.

- Catalyst: A base such as sodium hydroxide or potassium hydroxide.

- Solvent: The reaction is generally performed in ethanol or methanol at room temperature or slightly elevated temperatures.

- Purification: The product is purified through recrystallization or column chromatography.

In industrial settings, continuous flow reactors may be utilized for large-scale production, enhancing control over reaction conditions and improving yield and purity.

3-(2-Ethoxyphenyl)-1-propene has various applications across different fields:

- Chemistry: Used as an intermediate in synthesizing more complex organic molecules.

- Biology: Investigated for potential biological activities and interactions with biomolecules.

- Medicine: Explored for therapeutic properties, including anti-inflammatory and anticancer effects.

- Industry: Employed in producing specialty chemicals and materials .

Several compounds bear structural similarities to 3-(2-Ethoxyphenyl)-1-propene:

- 3-(2-Methoxyphenyl)-1-propene

- 3-(2-Hydroxyphenyl)-1-propene

- 3-(2-Fluorophenyl)-1-propene

Uniqueness

The presence of the ethoxy group in 3-(2-Ethoxyphenyl)-1-propene enhances its lipophilicity compared to its analogs. This characteristic increases its likelihood of interacting with lipid membranes and hydrophobic pockets in proteins, thereby influencing its chemical reactivity and biological properties more distinctly than similar compounds .